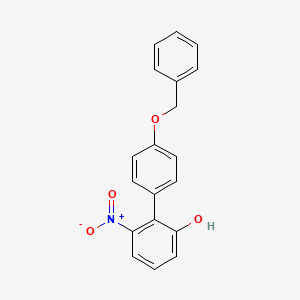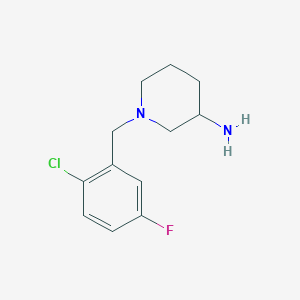
4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline: is a chemical compound with the following structural formula:
C9H12ClNO
It consists of a chloro-substituted phenyl ring (4-chloro), a cyclopropylmethyl group, and a methoxy group attached to an amino group. The compound’s molecular weight is approximately 179.66 g/mol .
Preparation Methods
Synthetic Routes::
- N-Methylation of 4-Chloroaniline:
- The compound can be synthesized by reacting 4-chloroaniline with formaldehyde and cyclopropylmethylamine. The methylation occurs at the amino group.
- Reaction:
4-Chloroaniline+Formaldehyde+Cyclopropylmethylamine→this compound
- Information on large-scale industrial production methods for this specific compound is limited. It is primarily used in research and development.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Reduction Reactions: Reduction of the nitro group (if present) to the corresponding amine.
Oxidation Reactions: Oxidation of the amino group to form nitro compounds or other derivatives.
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Raney nickel).
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
- The major product depends on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: May have applications in drug discovery.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
- The exact mechanism of action is not well-documented. Further research is needed to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-chloro-N-(cyclopropylmethyl)-3-methoxyaniline |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-6-9(4-5-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |
InChI Key |
HEXAKCAYKXVBMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)




![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)






![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)
![3-[4-(2-Fluoroethoxy)phenyl]propanoic acid](/img/structure/B12076754.png)
